Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is C14H19FN2O2 . The molecular weight is 266.31 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate are not fully detailed in the search results. The molecular weight is 266.31 g/mol .Scientific Research Applications
Enzymatic C-Demethylation and Metabolism
One study focused on the in vitro metabolism of a related compound, a novel dipeptidyl peptidase-4 inhibitor, highlighting the enzymatic processes involved in its metabolism, including hydroxylation and carbonyl reduction. This research underscores the compound's metabolic stability and potential pharmacokinetic properties, making it relevant for drug development processes (H. Yoo et al., 2008).
Asymmetric Synthesis and Chemical Properties
Another investigation demonstrated the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, employing a nitrile anion cyclization strategy. This study not only highlights the synthetic versatility of tert-butyl-substituted pyrrolidines but also their potential in creating compounds with significant chiral purity, important for pharmaceutical applications (John Y. L. Chung et al., 2005).
Determination of Absolute Configuration
Research on the absolute configuration of related compounds, such as (+)- and (−)-N-CBZ-3-fluoropyrrolidine-3-methanol, has been conducted using vibrational circular dichroism and confirmed by chemical synthesis. This work is critical for understanding the stereochemical aspects of these molecules, which is essential for their application in drug design and synthesis (P. Procopiou et al., 2016).
Crystal Structure Analysis
The synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was detailed, providing insights into the molecular conformation and intermolecular interactions of such compounds. X-ray diffraction studies offer valuable information for designing molecules with desired physical and chemical properties (S. Naveen et al., 2007).
Novel Macrocyclic Inhibitors Synthesis
A study reported the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, demonstrating their utility in synthesizing novel macrocyclic Tyk2 inhibitors. This research illustrates the compound's role in developing new therapeutic agents with potential applications in treating autoimmune diseases (Y. Sasaki et al., 2020).
properties
IUPAC Name |
tert-butyl 3-fluoro-3-pyridin-3-ylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-8-6-14(15,10-17)11-5-4-7-16-9-11/h4-5,7,9H,6,8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJBRNQYRFKPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CN=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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